5-Chloro-2-(difluoromethyl)pyrimidine
Description
5-Chloro-2-(difluoromethyl)pyrimidine (C₅H₃ClF₂N₂; MW: 178.54 g/mol) is a halogenated pyrimidine derivative characterized by a chlorine atom at the 5-position and a difluoromethyl (-CF₂H) group at the 2-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their ability to mimic endogenous nucleobases and engage in hydrogen bonding . The difluoromethyl group enhances metabolic stability and bioavailability by reducing oxidative metabolism and improving lipophilicity, as fluorine’s electronegativity and small atomic size optimize steric and electronic interactions with biological targets .
Properties
Molecular Formula |
C5H3ClF2N2 |
|---|---|
Molecular Weight |
164.54 g/mol |
IUPAC Name |
5-chloro-2-(difluoromethyl)pyrimidine |
InChI |
InChI=1S/C5H3ClF2N2/c6-3-1-9-5(4(7)8)10-2-3/h1-2,4H |
InChI Key |
GITOOSOAXZOQHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(difluoromethyl)pyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the use of 2-chloro-5-(difluoromethyl)pyrimidine as a starting material . The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorinating agents like hydrogen fluoride or fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process is optimized to minimize the formation of by-products and to ensure the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(difluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
5-Chloro-2-(difluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(difluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to act as mitochondrial complex I electron transport inhibitors, disrupting the electron transport chain and leading to cellular dysfunction . This mechanism is particularly relevant in the context of its antifungal and antibacterial activities.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substitution Patterns and Physicochemical Properties
The bioactivity of pyrimidine derivatives is highly sensitive to substituent type and position. Below is a comparative analysis with key analogues:
Table 1: Key Structural Analogues and Their Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
